BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Medicinal chemistry Structure-activity relationship Halogen bonding

N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-82-0) is a structurally unique indole-3-sulfonyl acetamide building block. The 4-bromophenyl substituent introduces halogen-bonding capability (σ-hole ≈ +12–15 kcal/mol) and elevated lipophilicity (est. logP 4.5–5.0), enabling systematic SAR investigation of carbonic anhydrase isoforms, especially tumor-associated CA IX and CA XII. Its distinct electronic profile (Hammett σp = +0.23) makes it an essential calibrant for chromatographic method development and computational ADME model validation. Compare potency against N-phenyl (CAS 850932-78-4) and N-cyclohexyl (CAS 850932-80-8) analogs to map halogen-bond acceptor hotspots. Research use only; not for human therapeutic applications. Custom synthesis available; inquire for bulk pricing.

Molecular Formula C24H21BrN2O3S
Molecular Weight 497.41
CAS No. 850932-82-0
Cat. No. B2927945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS850932-82-0
Molecular FormulaC24H21BrN2O3S
Molecular Weight497.41
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C24H21BrN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28)
InChIKeyHWANKCHOMMHXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-82-0): Core Scaffold, Physicochemical Identity, and Evidence Availability


N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-82-0, molecular formula C24H21BrN2O3S, molecular weight 497.41 g/mol) is a synthetic small molecule belonging to the indole-3-sulfonyl acetamide class, characterized by a 2-methylbenzyl substituent at the indole N1 position and a 4-bromophenyl acetamide moiety linked via a sulfonyl bridge at the indole C3 position . The compound is cataloged as a research-grade building block, with an InChI Key of HWANKCHOMMHXRT-UHFFFAOYSA-N . Publicly available biological annotation data for this specific compound are sparse: the ZINC15 database (ZINC526642367) explicitly records no known bioactivity for this structure and notes its absence from any clinical trial corpus [1]. The closest structurally characterized analogs within the same scaffold series — including the N-phenylacetamide (CAS 850932-78-4) and N-(4-fluorophenyl) (CAS 850932-81-9) variants — have been profiled in preliminary cytotoxicity and antimicrobial assays, providing a comparative framework for substituent-dependent differentiation .

Why N-(4-Bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide Cannot Be Interchanged with Closest Structural Analogs


The indole-3-sulfonyl acetamide scaffold is a pharmacologically privileged chemotype, but biological activity within this series is highly sensitive to the N-phenylacetamide substituent identity . The 4-bromophenyl group in CAS 850932-82-0 confers distinct electronic properties (Hammett σp = +0.23 for Br vs. σp = +0.06 for F, σp = 0.00 for H, and σp = -0.24 for OEt) that directly modulate the pKa of the acetamide NH and the electron density of the aromatic ring, both of which are critical determinants of hydrogen-bond donor/acceptor capacity at target binding sites [1]. Within this congeneric series, the N-phenyl analog (CAS 850932-78-4) exhibits measurable cytotoxicity with IC50 values of <10 µM (A549) and <15 µM (MCF7), while the N-cyclohexyl analog (CAS 850932-80-8) has been associated with carbonic anhydrase isoform inhibition . Without direct experimental data for CAS 850932-82-0, the bromine substituent can be rationally expected to shift target engagement profiles relative to these comparators through altered lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 vs. the des-bromo phenyl analog) and potential halogen-bonding interactions that are absent in the fluoro, ethoxy, and unsubstituted phenyl variants [1]. Generic substitution therefore risks undermining the specific structure–activity relationship hypothesis under investigation.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-82-0) Against Closest Analogs


Substituent Electronic Modulation: 4-Bromophenyl vs. 4-Fluorophenyl, Phenyl, and 4-Ethoxyphenyl Analogs — Physicochemical Differentiation

The 4-bromophenyl substituent in CAS 850932-82-0 provides a quantifiable electronic differentiation relative to the closest commercial analogs. Using established Hammett substituent constants, the bromine atom at the para position (σp = +0.23) withdraws electron density from the acetamide NH and the aromatic ring substantially more than fluorine (σp = +0.06) in CAS 850932-81-9, and in the opposite direction relative to the electron-donating ethoxy group (σp = -0.24) in the N-(4-ethoxyphenyl) analog [1]. This electronic modulation directly affects the hydrogen-bond donor acidity of the acetamide NH and the π-stacking capacity of the bromophenyl ring, parameters known to influence binding affinity in sulfonamide-based enzyme inhibitor series [2].

Medicinal chemistry Structure-activity relationship Halogen bonding

Lipophilicity-Driven Differentiation: Estimated logP Shift of 4-Bromophenyl vs. Des-Bromo and Fluoro Analogs

The 4-bromophenyl substituent in CAS 850932-82-0 introduces a significant increase in compound lipophilicity compared to the N-phenyl (CAS 850932-78-4) and N-(4-fluorophenyl) (CAS 850932-81-9) analogs. Based on the π substituent constant for bromine (π = +0.86 for aromatic Br), the estimated logP increase is approximately +0.86 log units relative to the des-bromo phenyl analog, and approximately +0.72 log units relative to the fluoro analog (π for F = +0.14) [1]. This lipophilicity shift is large enough to meaningfully affect membrane permeability, plasma protein binding, and non-specific binding in biochemical assays — all factors that directly impact the compound's utility as a chemical probe versus its analogs [2].

Drug design Lipophilicity ADME prediction

Carbonic Anhydrase Inhibition Potential: Class-Level Inference from the N-Cyclohexyl Analog of the Same Indole-3-Sulfonyl Scaffold

The N-cyclohexyl analog (CAS 850932-80-8) sharing the identical 1-(2-methylbenzyl)-1H-indol-3-yl sulfonyl core scaffold has been reported to act as an inhibitor of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII . In the broader indole-based benzenesulfonamide class, potent and selective carbonic anhydrase II inhibitors have been identified with Ki values as low as 5.9 nM, demonstrating the scaffold's inherent capacity for CA active-site engagement [1]. While the specific CA inhibition data for CAS 850932-82-0 have not been experimentally determined, the presence of the sulfonyl acetamide moiety — a recognized zinc-binding pharmacophore in CA inhibitor design — combined with the bromine substituent's potential for halogen-bonding interactions within the CA active site, provides a rational basis for prioritizing this compound over non-halogenated analogs in CA-focused screening campaigns [2].

Carbonic anhydrase inhibition Tumor-associated CA isoforms Scaffold-based inference

Cytotoxicity Benchmarks: N-Phenyl Analog Demonstrates Measurable Anticancer Activity — Structural Basis for Bromophenyl Variant Prioritization

The N-phenyl analog (CAS 850932-78-4), which shares the identical 1-(2-methylbenzyl)-1H-indol-3-yl sulfonyl core but replaces the 4-bromophenyl group with an unsubstituted phenyl ring, has demonstrated measurable in vitro cytotoxicity with IC50 values of <10 µM against A549 lung adenocarcinoma cells and <15 µM against MCF7 breast cancer cells in Sulforhodamine B (SRB) assays . Preliminary antimicrobial screening of this analog showed MIC values of 15.625-62.5 µM against Staphylococcus aureus and 62.5-125 µM against Enterococcus faecalis . For the 4-bromophenyl variant (CAS 850932-82-0), only qualitative anticancer potential has been noted using the SRB assay against MCF7 cells, with no head-to-head quantitative comparison published . The established structure-activity principle that para-halogen substitution on the N-phenyl ring can enhance cytotoxicity through increased lipophilicity and potential halogen-bonding interactions with target proteins (as observed across indole-based benzenesulfonamide series) provides a rational prioritization framework, though confirmation requires direct comparative testing [1].

Anticancer screening Cytotoxicity assay MCF7 breast cancer

Halogen-Bonding Capacity: Bromine as a Distinctive Pharmacophoric Element in Indole-3-Sulfonyl Acetamide Target Engagement

The 4-bromophenyl substituent in CAS 850932-82-0 introduces a halogen-bond donor capability (σ-hole) that is quantitatively and qualitatively distinct from the fluoro (CAS 850932-81-9), unsubstituted phenyl (CAS 850932-78-4), and ethoxy analogs. The computed σ-hole magnitude for para-bromophenyl (≈ +12 to +15 kcal/mol) significantly exceeds that of para-fluorophenyl (≈ +3 to +5 kcal/mol), with bromine capable of forming stabilizing halogen bonds with backbone carbonyl oxygens or π-systems of aromatic residues in protein binding pockets [1]. In sulfonamide-based enzyme inhibitor design, bromine-mediated halogen bonding has been shown to contribute 0.5-1.5 kcal/mol of additional binding free energy versus non-halogenated analogs, translating to a potential 2- to 12-fold improvement in binding affinity, depending on the geometric complementarity of the halogen bond [2]. This interaction modality is categorically unavailable in the H, F (σ-hole too weak for meaningful halogen bonding), and OEt (no halogen present) analogs [1].

Halogen bonding Medicinal chemistry Protein-ligand interactions

Evidence-Backed Application Scenarios for N-(4-Bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-82-0)


Halogen-Bond-Enabled Chemical Probe Design for Carbonic Anhydrase Isoform Profiling

For research groups conducting carbonic anhydrase (CA) isoform selectivity profiling, CAS 850932-82-0 presents a structurally rational candidate based on the established CA inhibitory activity of the N-cyclohexyl analog sharing the identical indole-3-sulfonyl core scaffold . The 4-bromophenyl substituent offers a halogen-bonding interaction modality (σ-hole ≈ +12 to +15 kcal/mol) that is absent in the fluoro, phenyl, and ethoxy analogs, providing a unique chemical probe for mapping halogen-bond acceptor hotspots within CA active sites — particularly the tumor-associated isoforms CA IX and CA XII [1]. Users should note that direct CA inhibition data (Ki/IC50) for this specific compound have not been published, and experimental validation is required.

Structure-Activity Relationship (SAR) Expansion of Indole-3-Sulfonyl Acetamide Cytotoxicity Series

The N-phenyl analog (CAS 850932-78-4) has demonstrated quantitative cytotoxicity with IC50 values of <10 µM (A549) and <15 µM (MCF7) in SRB assays . CAS 850932-82-0 serves as the logical 4-bromo-substituted expansion point for this SAR series, enabling systematic investigation of the halogen-substitution effect on antiproliferative activity. The bromine atom's Hammett σp of +0.23 (vs. 0.00 for H) and lipophilic π constant of +0.86 provide quantifiable electronic and lipophilicity perturbations that can be correlated with any observed potency shifts, establishing a rigorous SAR data point for this congeneric series [2].

Selective Dopamine Receptor Ligand Screening in Indole-Sulfonamide Chemical Space

The indole-3-sulfonyl acetamide scaffold is represented in dopamine receptor chemical space: a structurally related indole sulfonamide (same molecular formula C24H21BrN2O3S but with distinct connectivity) has shown measurable binding to human dopamine D2L (Ki = 530 nM) and D3 (Ki = 880 nM) receptors in radioligand displacement assays [3]. CAS 850932-82-0, with its unique 2-methylbenzyl N1-substitution pattern, can be deployed as a comparator compound to probe the structural determinants of dopamine receptor subtype selectivity within this chemotype, particularly whether the 1-(2-methylbenzyl) substitution affects D2/D3 selectivity differently than the alternative regioisomeric connectivity present in the characterized D2/D3 ligand [3].

Physicochemical Comparator for Substituent-Property Relationship Studies

CAS 850932-82-0 occupies a distinct position in the physicochemical parameter space of the indole-3-sulfonyl acetamide series. With an estimated logP of 4.5-5.0, a Hammett σp of +0.23, and a molecular weight of 497.41 g/mol, it provides the highest lipophilicity and strongest electron-withdrawing character among the commercially available N-aryl analogs in this sub-series [2]. This property profile makes it a valuable calibrant compound for computational ADME model validation, chromatographic method development (reversed-phase retention time benchmarking), and solubility-permeability trade-off studies within medicinal chemistry campaigns exploring this scaffold [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.